molecular formula C8H4Cl4O3 B14536352 Benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)- CAS No. 62268-09-1

Benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)-

Cat. No.: B14536352
CAS No.: 62268-09-1
M. Wt: 289.9 g/mol
InChI Key: GGRDKCIFNAHARJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)- is a chlorinated derivative of benzoic acid. This compound is characterized by the presence of four chlorine atoms and a hydroxymethyl group attached to the benzene ring.

Properties

CAS No.

62268-09-1

Molecular Formula

C8H4Cl4O3

Molecular Weight

289.9 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H4Cl4O3/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11/h13H,1H2,(H,14,15)

InChI Key

GGRDKCIFNAHARJ-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3,4,5-tetrachlorobenzoic acid with formaldehyde under acidic conditions to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions to introduce the hydroxymethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)- involves its interaction with cellular components. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. The chlorine atoms and hydroxymethyl group play a crucial role in its antimicrobial activity by disrupting cell membrane integrity and enzyme function .

Comparison with Similar Compounds

  • Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-
  • Benzoic acid, 2,3,4,5-tetrachloro-6-methyl-
  • Benzoic acid, 2,3,4,5-tetrachloro-6-carboxy-

Comparison: Benzoic acid, 2,3,4,5-tetrachloro-6-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity.

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